

# J-104129: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of the potent and selective muscarinic M3 receptor antagonist, **J-104129**. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its synthesis and biological evaluation.

## **Core Chemical and Physical Properties**

**J-104129**, also known by its IUPAC name ( $\alpha R$ )- $\alpha$ -Cyclopentyl- $\alpha$ -hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide, is a well-characterized small molecule with significant potential in respiratory research.[1] Its fumarate salt is the commonly used form in experimental studies.

Table 1: Physicochemical Properties of J-104129 Fumarate



| Property          | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| Molecular Formula | C28H40N2O6                                                                        | [1]       |
| Molecular Weight  | 500.63 g/mol                                                                      |           |
| Appearance        | White to off-white powder                                                         |           |
| Solubility        | Soluble in DMSO and ethanol                                                       |           |
| SMILES            | O=C(O)/C=C/C(O)=O.CC(C)=<br>CCCN(CC1)CCC1NC(<br>INVALID-LINK<br>(O)C3=CC=CC=C3)=O |           |
| CAS Number        | 257603-40-0                                                                       | [1]       |

## **Pharmacological Profile**

**J-104129** is a highly selective antagonist of the muscarinic M3 receptor, a key player in smooth muscle contraction and glandular secretion. Its selectivity for the M3 subtype over the M2 subtype is a critical feature, as this profile suggests a lower potential for cardiac side effects associated with M2 receptor blockade.

Table 2: Pharmacological Properties of J-104129

| Parameter                     | Receptor<br>Subtype | Value  | Species | Reference |
|-------------------------------|---------------------|--------|---------|-----------|
| Ki (Binding<br>Affinity)      | Human M1            | 19 nM  | Human   |           |
| Human M2                      | 490 nM              | Human  | [1]     | _         |
| Human M3                      | 4.2 nM              | Human  | [1]     |           |
| KB (Functional<br>Antagonism) | Rat Trachea M3      | 3.3 nM | Rat     |           |
| Rat Right Atria<br>M2         | 170 nM              | Rat    |         |           |



## **Mechanism of Action and Signaling Pathway**

As a muscarinic M3 receptor antagonist, **J-104129** competitively blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to M3 receptors. These receptors are primarily coupled to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). The elevated intracellular Ca<sup>2+</sup>, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and other cellular responses. By blocking the initial binding of ACh, **J-104129** effectively inhibits this entire downstream signaling pathway.



Click to download full resolution via product page

Figure 1. J-104129 antagonism of the M3 muscarinic receptor signaling pathway.

## **Experimental Protocols**

The following are detailed methodologies for the synthesis and key pharmacological assays of **J-104129**, based on published literature.

## Synthesis of J-104129

The synthesis of **J-104129** involves a multi-step process, with a key step being the stereoselective synthesis of the (R)- $\alpha$ -cyclopentylmandelic acid core. The following is a summarized workflow:





Click to download full resolution via product page

Figure 2. Simplified synthetic workflow for J-104129.

A detailed, step-by-step synthesis protocol can be found in the primary literature, including purification and characterization methods such as NMR and mass spectrometry.

## **Muscarinic Receptor Binding Assay**

This protocol outlines the methodology to determine the binding affinity (Ki) of **J-104129** for different muscarinic receptor subtypes.



### Materials:

- Membrane preparations from cells expressing human M1, M2, or M3 receptors.
- [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
- J-104129 stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>).
- Scintillation cocktail and a scintillation counter.
- Glass fiber filters.

#### Procedure:

- In a 96-well plate, add the assay buffer, cell membrane preparation, and varying concentrations of J-104129.
- Initiate the binding reaction by adding a fixed concentration of [3H]-NMS.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
- Calculate the specific binding at each concentration of J-104129 and determine the IC₅₀ value (the concentration of J-104129 that inhibits 50% of the specific binding of the radioligand).



Convert the IC<sub>50</sub> value to a Ki value using the Cheng-Prusoff equation.

# Acetylcholine-Induced Bronchoconstriction Functional Assay

This in vivo assay evaluates the functional antagonism of **J-104129** on airway smooth muscle contraction.

### Materials:

- Male Sprague-Dawley rats.
- J-104129 for oral administration.
- Acetylcholine (ACh) solution for intravenous injection.
- Anesthesia (e.g., pentobarbital).
- Apparatus for measuring respiratory resistance.

#### Procedure:

- Anesthetize the rats and cannulate the trachea for artificial ventilation.
- Insert a catheter into the jugular vein for drug administration.
- Measure the baseline respiratory resistance.
- Administer J-104129 orally at various doses.
- After a specified time (e.g., 1 hour), induce bronchoconstriction by intravenous injection of a submaximal dose of ACh.
- Measure the peak increase in respiratory resistance.
- The inhibitory effect of J-104129 is calculated as the percentage reduction in the AChinduced increase in respiratory resistance compared to a vehicle-treated control group.



• Determine the ED<sub>50</sub> value (the dose of **J-104129** that produces 50% of the maximal inhibition).

### Conclusion

**J-104129** is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological and pathological processes, particularly in the context of respiratory diseases. Its high selectivity for the M3 over the M2 receptor subtype makes it a more targeted pharmacological probe compared to non-selective muscarinic antagonists. The detailed protocols provided in this guide should enable researchers to effectively synthesize and evaluate this compound in their own experimental settings.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [J-104129: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787851#j-104129-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com